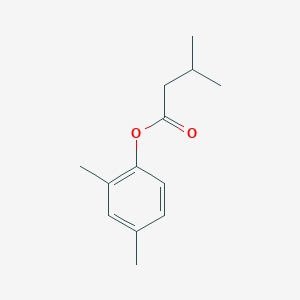

2,4-Dimethylphenyl 3-methylbutanoate

Description

2,4-Dimethylphenyl 3-methylbutanoate is an ester compound characterized by a 2,4-dimethylphenyl group esterified with 3-methylbutanoic acid. The compound’s molecular formula is inferred as C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol. Its structure combines a branched ester chain (3-methylbutanoate) with a substituted aromatic ring, which may influence its physical properties, such as volatility and solubility .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) 3-methylbutanoate |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-13(14)15-12-6-5-10(3)8-11(12)4/h5-6,8-9H,7H2,1-4H3 |

InChI Key |

MASJPLRKNFLNSF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)CC(C)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)CC(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2,4-dimethylphenyl 3-methylbutanoate and analogous esters:

Key Research Findings

Natural Occurrence vs. Synthetic Utility: Esters like (Z)-3-hexenyl 3-methylbutanoate are abundant in Capsicum species, contributing to fruity and green aroma profiles . Branching Effects: The 3-methylbutanoate group in the target compound may reduce volatility compared to straight-chain esters (e.g., methyl phenylbutanoate), enhancing its persistence in formulations .

Substituent Impact on Reactivity: The epoxide group in 4-methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate () introduces reactivity for cross-linking or polymerization, unlike the inert methyl groups in the target compound . Chiral analogs, such as (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate, demonstrate the importance of stereochemistry in biological activity, a feature absent in the non-chiral target ester .

Synthesis Pathways: Esterification methods described in (e.g., using acid chlorides and alcohols with triethylamine) likely apply to synthesizing this compound. However, steric hindrance from the 2,4-dimethylphenyl group may necessitate optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.